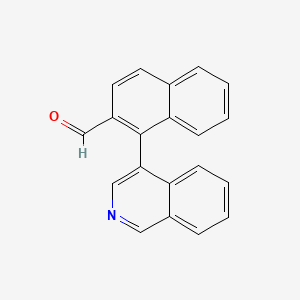

1-(Isoquinolin-4-yl)-2-naphthaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H13NO |

|---|---|

Molecular Weight |

283.3 g/mol |

IUPAC Name |

1-isoquinolin-4-ylnaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C20H13NO/c22-13-16-10-9-14-5-1-4-8-18(14)20(16)19-12-21-11-15-6-2-3-7-17(15)19/h1-13H |

InChI Key |

PFGBAKILHIUJHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=CN=CC4=CC=CC=C43)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isoquinolin 4 Yl 2 Naphthaldehyde

Strategies for Precursor Synthesis and Starting Material Derivatization

The efficient synthesis of 1-(Isoquinolin-4-yl)-2-naphthaldehyde is critically dependent on the accessibility of its constituent building blocks: a suitably substituted isoquinoline (B145761) and a functionalized naphthaldehyde.

Approaches to Substituted Isoquinolines

The isoquinoline moiety is a prevalent feature in numerous natural products and pharmacologically active compounds. organic-chemistry.org Consequently, a diverse array of synthetic methods for its construction has been developed.

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have long been employed. organic-chemistry.orgthieme.deresearchgate.net These methods typically involve the cyclization of substituted β-arylethylamine derivatives. researchgate.net For instance, the Bischler-Napieralski reaction allows for the cyclization of such amines, which can then be oxidized to the corresponding isoquinoline. researchgate.net

More contemporary approaches often utilize transition-metal catalysis to achieve higher efficiency and broader substrate scope. Palladium-catalyzed reactions, for example, can be used to synthesize 4-substituted isoquinolines. organic-chemistry.org One such method involves the coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to yield the isoquinoline ring system. nih.gov Rhodium(III)-catalyzed C-H activation has also emerged as a powerful tool for the synthesis of multisubstituted isoquinolines from simple starting materials like aryl ketones and alkynes. nih.govnih.gov Furthermore, ruthenium(II)-catalyzed oxidative annulation of benzyl (B1604629) isocyanates with diaryl alkynes provides an efficient route to highly substituted isoquinolines. organic-chemistry.org

A versatile method for producing polysubstituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This approach allows for the introduction of various substituents at the C4 position by trapping the intermediate with different electrophiles. thieme.denih.gov

| Synthetic Method | Starting Materials | Key Features | Reference(s) |

| Bischler-Napieralski | Substituted β-arylethylamine derivatives | Cyclization followed by oxidation | researchgate.net |

| Pictet-Spengler | Substituted β-arylethylamine derivatives | Acid-catalyzed cyclization | organic-chemistry.orgresearchgate.net |

| Pomeranz-Fritsch | Benzylaminoacetals | Acid-catalyzed cyclization | organic-chemistry.orgthieme.de |

| Palladium-Catalyzed Coupling | o-iodobenzaldehyde imine, terminal acetylenes | High efficiency, good yields | nih.gov |

| Rhodium(III)-Catalyzed C-H Activation | Aryl ketones, internal alkynes | One-pot, three-component reaction | nih.govnih.gov |

| Ruthenium(II)-Catalyzed Annulation | Benzyl isocyanates, diaryl alkynes | Efficient, novel method | organic-chemistry.org |

| Lithiated Imine Condensation | o-tolualdehyde tert-butylimines, nitriles | Versatile, allows for C4-substitution | thieme.denih.gov |

Synthetic Routes to Naphthaldehyde Derivatives

The naphthaldehyde portion of the target molecule can be synthesized through various methods, often starting from readily available naphthalene (B1677914) precursors.

One common approach is the formylation of naphthalene rings. For instance, 2-hydroxy-1-naphthaldehyde (B42665) can be synthesized from β-naphthol via a reaction with chloroform (B151607) in the presence of a strong base. nih.govnih.gov The direct formylation of naphthalenes can also be achieved using various formylating agents.

Modern synthetic strategies for substituted naphthalenes often employ transition-metal-catalyzed cross-coupling reactions. For example, a three-component coupling of 2-alkynylbenzaldehyde hydrazones with carbene complexes and electron-deficient alkynes can produce richly functionalized naphthalenes. wikipedia.org Zinc-catalyzed [4+2] benzannulation of 2-ethynylbenzaldehydes and alkynes also provides a route to naphthalene derivatives. Iron-catalyzed tandem cross-dehydrogenative coupling reactions have been utilized to synthesize polysubstituted naphthalenes from styrenes and 1,2-diarylpropenes.

A particularly relevant strategy for the synthesis of naphthalene-containing natural products involves the regioselective C-H methylation of 1-naphthaldehydes using a transient ligand strategy, starting from commercially available naphthalene derivatives. youtube.com This highlights the potential for late-stage functionalization of the naphthalene core.

| Synthetic Method | Starting Materials | Key Features | Reference(s) |

| Reimer-Tiemann Reaction | β-Naphthol, Chloroform, Base | Synthesis of 2-hydroxy-1-naphthaldehyde | nih.govnih.gov |

| Three-Component Coupling | 2-Alkynylbenzaldehyde hydrazones, Carbene complexes, Alkynes | One-pot synthesis of functionalized naphthalenes | wikipedia.org |

| Zinc-Catalyzed Benzannulation | 2-Ethynylbenzaldehydes, Alkynes | [4+2] cycloaddition | |

| Iron-Catalyzed CDC Reaction | Styrenes, 1,2-Diarylpropenes | Tandem cross-dehydrogenative coupling | |

| Transient Ligand-Directed C-H Functionalization | 1-Naphthaldehydes | Regioselective methylation | youtube.com |

Optimized Reaction Conditions for Core this compound Scaffold Formation

The crucial step in the synthesis of the target molecule is the formation of the C-C bond between the C4 position of the isoquinoline ring and the C1 position of the naphthaldehyde ring. This is typically achieved through cross-coupling reactions.

Catalytic Approaches in C-C and C-N Bond Formation

Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for constructing the aryl-aryl bond in this compound. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a widely used method for C-C bond formation. libretexts.org For the synthesis of the target molecule, this would likely involve the coupling of a 4-haloisoquinoline with a naphthaldehyde-2-boronic acid or ester, or conversely, a 4-isoquinolylboronic acid with a 1-halo-2-naphthaldehyde. The use of appropriate ligands, such as phosphines, is crucial for the catalytic cycle. libretexts.org Nickel-catalyzed Suzuki-Miyaura coupling has also been shown to be effective for the cross-coupling of naphthyl alcohols with arylboronic acids. nih.gov

Stille Coupling: This reaction couples an organotin compound with an organohalide, also catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org The synthesis could proceed via the reaction of a 4-(tributylstannyl)isoquinoline (B2816116) with a 1-halo-2-naphthaldehyde. While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org

Negishi Coupling: This method utilizes an organozinc reagent and an organohalide in a palladium- or nickel-catalyzed reaction. wikipedia.orgnih.gov The formation of the target compound could be achieved by coupling a 4-(isoquinolyl)zinc halide with a 1-halo-2-naphthaldehyde.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org A potential, though less direct, route would be the coupling of a 4-haloisoquinoline with 2-vinylnaphthalene, followed by oxidation of the vinyl group to an aldehyde.

Direct C-H Arylation: More recently, direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions. This approach could potentially involve the direct coupling of isoquinoline with a 1-halo-2-naphthaldehyde or a related derivative, catalyzed by a transition metal such as palladium or rhodium. researchgate.net

| Catalytic Method | Isoquinoline Precursor | Naphthaldehyde Precursor | Key Catalyst/Reagents | Reference(s) |

| Suzuki-Miyaura Coupling | 4-Haloisoquinoline or 4-Isoquinolylboronic acid | Naphthaldehyde-2-boronic acid or 1-Halo-2-naphthaldehyde | Palladium catalyst, Base | libretexts.orgnih.gov |

| Stille Coupling | 4-(Tributylstannyl)isoquinoline | 1-Halo-2-naphthaldehyde | Palladium catalyst | organic-chemistry.orgwikipedia.orglibretexts.org |

| Negishi Coupling | 4-(Isoquinolyl)zinc halide | 1-Halo-2-naphthaldehyde | Palladium or Nickel catalyst | wikipedia.orgnih.gov |

| Heck Reaction | 4-Haloisoquinoline | 2-Vinylnaphthalene | Palladium catalyst, Base | organic-chemistry.orgwikipedia.org |

| Direct C-H Arylation | Isoquinoline | 1-Halo-2-naphthaldehyde | Palladium or Rhodium catalyst | researchgate.net |

Non-Catalytic Synthetic Strategies

While catalytic methods are generally preferred for their efficiency and scope, some non-catalytic strategies could potentially be adapted for the synthesis of the target scaffold.

One intriguing, though likely challenging, approach could be a nitrogen-to-carbon transmutation of a suitably substituted isoquinoline derivative. rsc.org Recent research has shown that isoquinolines can be converted into naphthalene derivatives, offering a novel synthetic pathway. rsc.org

Additionally, radical-based reactions could be explored. For instance, the generation of an isoquinolyl radical could, in principle, be added to a naphthalene system, although controlling the regioselectivity would be a significant challenge.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly influencing synthetic design, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of the precursors, green approaches have been reported. For instance, the synthesis of quinoline (B57606) derivatives, structurally related to isoquinolines, has been achieved using environmentally friendly solvents and catalysts, such as formic acid. wikipedia.org Microwave-assisted and ultrasound-promoted syntheses of quinoline and isoquinoline derivatives have also been developed to reduce reaction times and energy consumption. libretexts.org

In the synthesis of naphthaldehyde derivatives, greener methods include the use of biodegradable catalysts like chitosan-SO3H for reactions involving 2-hydroxy-1-naphthaldehyde. wikipedia.org Solvent-free reaction conditions have also been explored to minimize environmental impact. wikipedia.org The use of water as a solvent and sonication for the synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde represents another green protocol. nih.gov

For the core C-C bond formation, the development of catalyst systems that can operate in greener solvents (e.g., water or ethanol) or under solvent-free conditions would be a significant advancement. Direct C-H activation/arylation reactions are inherently greener than traditional cross-coupling methods as they reduce the number of synthetic steps and the generation of stoichiometric byproducts. nih.gov

Scale-Up Considerations and Process Chemistry for this compound (Theoretical Aspects)

The transition from a laboratory-scale synthesis to a large-scale industrial process for producing this compound would require careful consideration of numerous process chemistry principles. The following theoretical aspects would need to be addressed for a robust, safe, and economically viable manufacturing process, primarily focusing on a Suzuki-Miyaura coupling route.

Key Theoretical Considerations for Scale-Up:

| Parameter | Laboratory Scale | Industrial Scale (Theoretical Considerations) |

| Reaction Stoichiometry | Often uses an excess of one reagent to drive the reaction to completion. | Stoichiometry would be optimized to be as close to 1:1 as possible to minimize waste and cost of starting materials. |

| Catalyst Loading | Higher catalyst loading is often acceptable for convenience and high yield. | Minimizing the palladium catalyst loading is crucial due to its high cost. This involves screening for highly active catalysts and ligands, and optimizing conditions to maximize catalyst turnover number and turnover frequency. |

| Solvent Selection | A wider range of solvents can be used. | Solvent choice is critical and will be based on factors such as cost, safety (flashpoint, toxicity), environmental impact (green chemistry principles), and ease of recovery and recycling. |

| Reaction Time & Temperature | Reactions may be run for extended periods (e.g., overnight) for convenience. | Reaction times would be minimized to increase reactor throughput. Temperature control is critical for safety and to minimize side product formation. Exothermic events would need to be carefully managed. |

| Work-up and Purification | Chromatographic purification is common. | Chromatography is generally avoided on a large scale due to cost and solvent waste. The process would be designed to allow for purification by crystallization or extraction. |

| Waste Management | Waste is generated on a small, manageable scale. | A comprehensive waste management plan is essential. This includes minimizing waste generation (atom economy), and treating or recycling waste streams. |

Detailed Research Findings for a Theoretical Suzuki-Miyaura Coupling Scale-Up:

A plausible large-scale synthesis would likely involve the coupling of 4-bromoisoquinoline (B23445) with 2-formylnaphthalene-1-boronic acid or its corresponding pinacol (B44631) ester.

Theoretical Process Steps & Challenges:

Starting Material Procurement: The availability and cost of the starting materials, 4-bromoisoquinoline and the naphthalene boronic acid derivative, at the required scale and purity would be a primary concern.

Catalyst and Ligand Selection: While numerous palladium catalysts and ligands are available, for an industrial process, the choice would likely favor a commercially available, air-stable pre-catalyst to ensure batch-to-batch consistency. The selection would be based on extensive screening to find the most efficient system for this specific transformation, aiming for very low catalyst loadings (ppm levels if possible).

Reaction Optimization:

Solvent System: A mixture of an organic solvent (like toluene (B28343) or 2-methyltetrahydrofuran) and water is common for Suzuki couplings. The ratio would be optimized for reaction rate and ease of phase separation during work-up.

Base Selection: The choice of base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate) and its concentration are critical for the reaction's success. The base's solubility and potential to cause side reactions would be evaluated.

Temperature Control: The reaction may be exothermic, especially at the start. A well-controlled heating and cooling system for the reactor would be essential to maintain the optimal temperature and prevent thermal runaways.

Work-up and Product Isolation:

After the reaction, the palladium catalyst would need to be removed. This could involve filtration through a bed of celite or treatment with a scavenger resin.

The product would ideally be isolated by crystallization directly from the reaction mixture or after a solvent swap. This would require identifying a suitable crystallization solvent system.

Purity and Analysis: Stringent analytical controls would be in place to monitor the reaction progress and ensure the final product meets the required purity specifications. This would involve techniques like HPLC and NMR.

By systematically addressing these theoretical considerations, a laboratory-scale synthesis of this compound could be translated into a viable industrial process.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 1 Isoquinolin 4 Yl 2 Naphthaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY):These advanced NMR experiments would be essential to definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the same spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the isoquinoline (B145761) and naphthaldehyde fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to determine the molecule's three-dimensional structure.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS):HRMS data is critical for confirming the elemental composition of the molecule. It would provide a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₂₀H₁₃NO (283.0997 g/mol ). This technique would also help in analyzing fragmentation patterns to further support the proposed structure.

Without access to these foundational data sets, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy.

Detailed Fragmentation Pattern Interpretation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. For 1-(isoquinolin-4-yl)-2-naphthaldehyde, a detailed interpretation of its mass spectrum would involve identifying the molecular ion peak and the various fragment ions.

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to undergo fragmentation at its weakest bonds and through characteristic pathways for isoquinoline and naphthaldehyde moieties. The fragmentation of isoquinoline alkaloids often involves characteristic losses and rearrangements. nih.govnih.govresearchgate.net

Expected Fragmentation Pathways:

Loss of the Aldehyde Group: A primary fragmentation event would likely be the loss of the formyl radical (-CHO), resulting in a significant fragment ion.

Cleavage of the Naphthalene-Isoquinoline Bond: The bond connecting the naphthalene (B1677914) and isoquinoline rings could cleave, leading to ions corresponding to each of these ring systems.

Ring Fissions: Both the isoquinoline and naphthalene ring systems could undergo further fragmentation, leading to a complex pattern of smaller ions. The stability of the aromatic rings would influence the relative abundance of these fragments.

Rearrangements: Intramolecular rearrangements, common in the fragmentation of complex organic molecules, could also contribute to the observed spectrum. researchgate.net

A hypothetical fragmentation pattern is presented in the table below. The exact m/z values would be determined from an experimental spectrum.

| Fragment Ion | Proposed Structure | Neutral Loss |

| [M-CHO]⁺ | Ion resulting from the loss of the aldehyde group. | CHO |

| [C₁₀H₇N]⁺ | Isoquinoline cation radical. | C₁₀H₆O |

| [C₁₀H₇]⁺ | Naphthalenyl cation. | C₁₀H₆NO |

| [M-H]⁺ | Ion resulting from the loss of a hydrogen atom. | H |

Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation Users can sort the table by clicking on the headers.

X-ray Crystallography for Absolute Stereochemical and Three-Dimensional Structure Determination

To perform a single-crystal X-ray diffraction study, a suitable single crystal of the compound must first be grown. nih.gov This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For this compound, this analysis would reveal:

The planarity of the isoquinoline and naphthalene ring systems.

The conformation of the aldehyde group relative to the naphthalene ring.

Should chiral derivatives of this compound be synthesized, X-ray crystallography could be used to determine their absolute stereochemistry, provided that a good quality crystal can be obtained. nih.gov

The crystal structure also reveals how the molecules are arranged in the solid state, a phenomenon known as crystal packing. This arrangement is governed by various intermolecular interactions. nsf.govrsc.org For this compound, the following interactions would be of interest:

π-π Stacking: The aromatic isoquinoline and naphthalene rings are likely to engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. nih.gov

C-H···π Interactions: Hydrogen atoms attached to one molecule can interact with the π-electron clouds of the aromatic rings of a neighboring molecule. mdpi.com

Dipole-Dipole Interactions: The polar aldehyde group and the nitrogen atom in the isoquinoline ring can lead to dipole-dipole interactions that influence the crystal packing.

A hypothetical table of crystallographic data is provided below, illustrating the type of information that would be obtained from such a study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| R-factor | 0.045 |

Interactive Data Table: Hypothetical Crystallographic Data Users can sort the table by clicking on the headers.

Chiroptical Spectroscopy (VCD and ECD) for Chiral Analysis and Stereochemical Assignment (If applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for the analysis of chiral molecules. dtu.dknih.gov The parent molecule, this compound, is achiral and therefore would not exhibit a VCD or ECD spectrum. However, if chiral derivatives were to be synthesized, these techniques would be invaluable for determining their absolute configuration and conformational preferences in solution. researchgate.netspectroscopyeurope.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov By comparing the experimental VCD spectrum of a chiral derivative with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. spectroscopyeurope.com

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light associated with electronic transitions. Similar to VCD, the comparison of experimental and calculated ECD spectra allows for the determination of the absolute configuration of chiral molecules.

For a chiral derivative of this compound, the analysis would involve:

Synthesis and purification of the chiral derivative.

Measurement of the VCD and/or ECD spectrum.

Computational modeling of the possible enantiomers and their conformers.

Calculation of the theoretical VCD and/or ECD spectra for each enantiomer.

Comparison of the experimental and theoretical spectra to assign the absolute configuration.

Reactivity Profiles and Mechanistic Investigations of 1 Isoquinolin 4 Yl 2 Naphthaldehyde

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Moiety

The isoquinoline ring system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. youtube.comreddit.com Consequently, electrophilic aromatic substitution (EAS) on the isoquinoline moiety of 1-(isoquinolin-4-yl)-2-naphthaldehyde is predicted to occur on the more electron-rich carbocyclic (benzene) ring. quimicaorganica.orgyoutube.com

In unsubstituted isoquinoline, the positions most favorable for electrophilic attack are C5 and C8. quimicaorganica.orgyoutube.com This preference is rationalized by the stability of the resulting cationic sigma-complex (Wheland intermediate), where the positive charge can be delocalized without disrupting the aromaticity of the pyridinoid ring. quimicaorganica.org For this compound, the large naphthaldehyde substituent at the C4 position introduces significant steric hindrance. This steric bulk would likely disfavor attack at the C5 position, suggesting that electrophilic substitution would preferentially occur at the C8 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Isoquinoline Moiety

| Reaction | Reagents | Predicted Major Product | Rationale |

| Nitration | HNO₃/H₂SO₄ | 1-(8-Nitroisoquinolin-4-yl)-2-naphthaldehyde | Attack occurs on the activated benzene ring. C8 is electronically favored and sterically less hindered than C5. quimicaorganica.orgyoutube.com |

| Halogenation | Br₂/FeBr₃ | 1-(8-Bromoisoquinolin-4-yl)-2-naphthaldehyde | Similar to nitration, C8 is the most likely site for substitution due to electronic and steric factors. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely unreactive or low yield | The basic nitrogen atom complexes with the Lewis acid catalyst (AlCl₃), leading to strong deactivation of the entire ring system. |

Nucleophilic Addition and Substitution Reactions on the Naphthaldehyde Moiety

The naphthaldehyde portion of the molecule contains a highly reactive aldehyde group, which is a primary target for nucleophiles. The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition. youtube.com This reaction typically proceeds via a tetrahedral intermediate, which is then protonated to yield an alcohol. A wide variety of nucleophiles can be employed, leading to a diverse range of derivatives.

Conversely, nucleophilic aromatic substitution on the naphthalene (B1677914) ring itself is generally difficult unless the ring is activated by potent electron-withdrawing groups. thieme-connect.com The aldehyde group provides only moderate activation. Therefore, direct substitution on the naphthalene ring would require harsh conditions or a different mechanism, such as one involving a metal catalyst.

Nucleophilic attack can also occur on the electron-deficient isoquinoline ring, primarily at the C1 position. youtube.comyoutube.comquora.comquora.com The stability of the resulting anionic intermediate drives this regioselectivity. quora.comquora.com However, the C4-substituent may influence this reactivity.

Table 2: Examples of Nucleophilic Addition to the Aldehyde Group

| Reaction Type | Reagent | Intermediate | Product Type |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Alkoxide | Primary Alcohol |

| Grignard Reaction | Phenylmagnesium bromide (PhMgBr) | Magnesium Alkoxide | Secondary Alcohol |

| Wittig Reaction | Ylide (Ph₃P=CH₂) | Betaine/Oxaphosphetane | Alkene |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN)/NaCN | Cyanohydrin anion | Cyanohydrin |

Metal-Catalyzed Transformations and Cross-Coupling Reactions Involving this compound

Modern synthetic chemistry offers a plethora of metal-catalyzed reactions that could be applied to the this compound scaffold for further functionalization. nih.gov Transition-metal catalysis, particularly with palladium, rhodium, or iron, enables C-H activation and cross-coupling reactions at positions that are otherwise unreactive. acs.orgnih.govresearchgate.netkyoto-u.ac.jp

For instance, if the molecule were first halogenated (e.g., at the C8 position of the isoquinoline or a position on the naphthalene ring), it could serve as a substrate for Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of new aryl, vinyl, alkynyl, or amino groups, respectively. Furthermore, direct C-H activation/arylation could potentially be achieved, offering a more atom-economical route to more complex derivatives. researchgate.net

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst (Typical) | Coupling Partner | Bond Formed | Potential Site of Reaction (on a Halogenated Derivative) |

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | C-C (Aryl-Aryl) | C8-Isoquinoline, various naphthalene positions |

| Heck Coupling | Pd(OAc)₂ | Alkene | C-C (Aryl-Vinyl) | C8-Isoquinoline, various naphthalene positions |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | C-C (Aryl-Alkynyl) | C8-Isoquinoline, various naphthalene positions |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Amine | C-N (Aryl-Amine) | C8-Isoquinoline, various naphthalene positions |

Oxidation and Reduction Pathways of the this compound Scaffold

The oxidation and reduction of this compound are expected to be selective for specific functional groups under controlled conditions.

Oxidation: The aldehyde group is the most susceptible site to oxidation. It can be readily converted to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The isoquinoline ring itself is relatively resistant to oxidation, often requiring vigorous conditions that can lead to ring cleavage. pharmaguideline.com

Reduction: The molecule offers multiple sites for reduction.

Aldehyde Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

Heterocycle Reduction: The pyridine ring of the isoquinoline moiety can be selectively reduced to give a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. This is often achieved via catalytic hydrogenation (e.g., H₂/PtO₂) in acidic media or with sodium cyanoborohydride. iust.ac.ir

Full System Reduction: Under more forceful conditions, such as high-pressure catalytic hydrogenation, both the isoquinoline and naphthalene rings can be reduced to their saturated alicyclic counterparts (decahydroisoquinoline and decahydronaphthalene).

Stereoselective Transformations and Asymmetric Synthesis Approaches for Derivatives of this compound

The structure of this compound is inherently chiral due to the phenomenon of atropisomerism. The steric hindrance to rotation around the C4-C2' single bond between the isoquinoline and naphthalene rings can be significant enough to allow for the isolation of stable, non-interconverting enantiomers. This makes the atroposelective synthesis of this scaffold and its derivatives a significant and challenging goal, analogous to the synthesis of naturally occurring naphthylisoquinoline alkaloids. researchgate.net

Asymmetric synthesis can be approached in several ways:

Asymmetric Reduction: The enantioselective reduction of the aldehyde group using a chiral reducing agent (e.g., a CBS catalyst system) would produce a chiral secondary alcohol. This introduces a new stereocenter.

Chiral Nucleophilic Addition: The addition of chiral organometallic reagents or the use of a chiral catalyst to mediate the addition of a prochiral nucleophile to the aldehyde can lead to diastereomeric or enantiomerically enriched products.

Asymmetric Cross-Coupling: The atroposelective synthesis of the biaryl bond itself is a state-of-the-art strategy. This often involves using a chiral ligand on a metal catalyst (e.g., palladium) to control the stereochemistry of the reductive elimination step that forms the C-C bond. researchgate.net

Diastereoselective Cyclization: Strategies analogous to the Pictet-Spengler or Bischler-Napieralski reactions, but starting with chiral precursors, could be used to construct the isoquinoline ring in a stereocontrolled manner. researchgate.netnih.govresearchgate.net

Proposed Reaction Mechanisms and Elucidation of Key Intermediates

Understanding the reactivity of this compound requires an examination of the likely reaction mechanisms and the key intermediates involved.

Electrophilic Aromatic Substitution (EAS): The mechanism proceeds via the formation of a cationic Wheland intermediate (sigma-complex). quora.com The attack of an electrophile (E⁺) at C8 of the isoquinoline ring results in a resonance-stabilized carbocation. The stability of this intermediate is crucial, and its formation is the rate-determining step. Subsequent deprotonation by a weak base restores the aromaticity of the ring.

Nucleophilic Addition to Carbonyl: This reaction involves the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the naphthaldehyde moiety. youtube.com This forms a transient tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is typically protonated by a protic solvent or during acidic workup to yield the final alcohol product.

Metal-Catalyzed Cross-Coupling (Suzuki Example): A typical palladium-catalyzed Suzuki coupling mechanism (on a hypothetical bromo-derivative) involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Isoquinolinium Ylide Formation: In the presence of an alkylating agent and a base, the isoquinoline nitrogen can be quaternized and subsequently deprotonated at an adjacent carbon to form an isoquinolinium ylide. This ylide is a 1,3-dipole and can participate in various cycloaddition reactions, providing a pathway to complex fused heterocyclic systems. nih.gov

Table of Mentioned Chemical Compounds

| Common Name | IUPAC Name |

| This compound | 1-(Isoquinolin-4-yl)naphthalene-2-carbaldehyde |

| Isoquinoline | Isoquinoline |

| Naphthaldehyde | Naphthalene-2-carbaldehyde |

| Sodium borohydride | Sodium tetrahydridoborate |

| Lithium aluminium hydride | Lithium tetrahydridoaluminate |

| Phenylmagnesium bromide | Phenylmagnesium bromide |

| Potassium permanganate | Potassium manganate(VII) |

| Silver oxide | Silver(I) oxide |

| 1,2,3,4-Tetrahydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline |

| 1-(8-Nitroisoquinolin-4-yl)-2-naphthaldehyde | 1-(8-Nitroisoquinolin-4-yl)naphthalene-2-carbaldehyde |

| 1-(8-Bromoisoquinolin-4-yl)-2-naphthaldehyde | 1-(8-Bromoisoquinolin-4-yl)naphthalene-2-carbaldehyde |

| Suzuki Coupling | Suzuki-Miyaura Coupling |

| Heck Coupling | Mizoroki-Heck Reaction |

| Sonogashira Coupling | Sonogashira Coupling |

| Buchwald-Hartwig Amination | Buchwald-Hartwig Amination |

| Pictet-Spengler Reaction | Pictet-Spengler Reaction |

| Bischler-Napieralski Reaction | Bischler-Napieralski Reaction |

Computational Chemistry and Theoretical Investigations of 1 Isoquinolin 4 Yl 2 Naphthaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of molecular geometries, energies, and various electronic descriptors with a favorable balance of accuracy and computational cost. For 1-(Isoquinolin-4-yl)-2-naphthaldehyde, DFT calculations, likely employing a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, can elucidate its fundamental electronic characteristics.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability.

In a theoretical study of this compound, the HOMO is expected to be localized primarily over the electron-rich naphthalene (B1677914) ring system, while the LUMO would likely be distributed across the electron-accepting isoquinoline (B145761) and aldehyde portions of the molecule. This distribution facilitates intramolecular charge transfer, a key feature of many functional organic materials. The calculated energy gap provides a quantitative measure of the energy required for electronic excitation.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and represent typical results from DFT calculations for similar aromatic systems.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), indicating sites for nucleophilic attack.

For this compound, an EPS map would be expected to show a significant negative potential (red) around the oxygen atom of the aldehyde group and the nitrogen atom of the isoquinoline ring, identifying them as primary sites for hydrogen bonding and other electrophilic interactions. Conversely, positive potential (blue) would likely be observed on the hydrogen atom of the aldehyde group and parts of the aromatic ring systems.

To further quantify reactivity, DFT calculations can yield a range of global and local descriptors based on conceptual DFT. Global descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), are derived from the HOMO and LUMO energies and provide a general overview of the molecule's stability and reactivity.

Local reactivity is assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density at a specific atomic site upon the addition or removal of an electron, one can pinpoint the atoms most likely to participate in a chemical reaction. For this compound, Fukui analysis would likely confirm that the aldehyde carbon is a primary site for nucleophilic attack, while certain positions on the aromatic rings are more susceptible to electrophilic attack.

Table 2: Hypothetical Global Reactivity Descriptors (Note: These values are for illustrative purposes.)

| Descriptor | Definition | Hypothetical Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.15 |

| Electron Affinity (A) | -ELUMO | 2.45 |

| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -4.30 |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 1.85 |

| Electrophilicity Index (ω) | μ2/2η | 4.99 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Hypotheses (Theoretical Binding Modes)

While DFT calculations provide insight into the static electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the study of intermolecular interactions.

For a molecule like this compound, which has a rotational degree of freedom around the single bond connecting the isoquinoline and naphthalene rings, MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. Furthermore, by placing the molecule in a simulated environment (e.g., a solvent box or near a biological macromolecule), MD can be used to hypothesize about its interactions with other molecules, such as potential binding modes within a protein active site. These simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological context.

Quantum Chemical Topology (QCT) and Atoms in Molecules (AIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), a key component of QCT, provides a rigorous method for analyzing the electron density to define atomic interactions and characterize chemical bonds. AIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which signify the presence of a chemical bond. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. For this compound, AIM analysis could be used to precisely characterize the nature of the C-C bond linking the two main ring systems and to identify and quantify any weak intramolecular hydrogen bonds that might influence its conformational preference.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Structural Optimization (Purely Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's structural or physicochemical properties with its biological activity or physical properties. In a purely theoretical framework, a QSAR study on a series of derivatives of this compound could be conducted to guide structural optimization for a desired activity.

This process involves generating a set of virtual derivatives by modifying the parent structure, calculating a wide range of molecular descriptors (e.g., electronic, topological, steric) for each, and then building a mathematical model that relates these descriptors to a predicted activity or property. For instance, a QSAR model could be developed to predict the molecule's potential inhibitory activity against a specific enzyme, helping to identify which substitutions on the aromatic rings would most likely enhance this effect. This approach provides a rational, hypothesis-driven framework for designing new molecules with improved characteristics before undertaking their chemical synthesis.

Therefore, it is not possible to generate an article with the requested detailed research findings and data tables as the primary scientific data for "this compound" is not present in the public domain.

While general methodologies for these types of analyses exist and have been applied to related structures like isoquinoline and naphthaldehyde derivatives, no studies have focused specifically on the combined molecule "this compound". Fulfilling the request would require fabricating data, which would be scientifically inaccurate.

Derivatization Strategies and Analogue Synthesis for 1 Isoquinolin 4 Yl 2 Naphthaldehyde Scaffolds

Functionalization of the Naphthaldehyde Aldehyde Group

The aldehyde functional group on the naphthalene (B1677914) ring is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework. researchgate.netyoutube.com These reactions are fundamental in generating libraries of derivatives for structure-activity relationship (SAR) studies.

Key functionalization reactions include:

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amine derivatives. This reaction is a cornerstone for introducing a variety of amine-containing substituents. nih.gov

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or chromic acid. orgsyn.org This transformation introduces a key acidic functional group, which can be further derivatized into esters, amides, or other acid derivatives.

Reduction: Reduction of the aldehyde to a primary alcohol is readily achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. nih.gov The resulting hydroxymethyl group can serve as a point for further functionalization, for instance, through etherification or esterification.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a method for carbon-carbon double bond formation. This allows for the introduction of various substituted vinyl groups, extending the conjugation of the system.

Condensation Reactions (Schiff Base Formation): The aldehyde readily condenses with primary amines to form imines, also known as Schiff bases. nih.govlibretexts.org These reactions are often reversible and acid-catalyzed. libretexts.org The resulting imine can be a stable final product or a reactive intermediate for further transformations. libretexts.org Similarly, reactions with reagents like hydroxylamine (B1172632) or hydrazine (B178648) produce oximes and hydrazones, respectively. libretexts.org

Cyanohydrin Formation: The addition of cyanide, typically from trimethylsilyl (B98337) cyanide (TMSCN), across the carbonyl group yields a cyanohydrin. researchgate.net This introduces both a hydroxyl group and a nitrile, the latter of which can be hydrolyzed to a carboxylic acid or reduced to an amine.

The following table summarizes common derivatization reactions of the naphthaldehyde aldehyde group.

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Secondary/Tertiary Amine | Introduces diverse amine functionalities. nih.gov |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid | Creates an acidic handle for further derivatization. orgsyn.org |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | Provides a site for etherification or esterification. nih.gov |

| Wittig Reaction | Ph₃P=CHR | Alkene | Extends the carbon skeleton via C=C bond formation. |

| Schiff Base Formation | RNH₂ | Imine (C=N) | Forms stable imine derivatives or reactive intermediates. nih.govlibretexts.org |

| Henry Reaction | RCH₂NO₂, Base | β-Nitro Alcohol | Forms a C-C bond and introduces nitro and hydroxyl groups. researchgate.net |

Substituent Effects on the Isoquinoline (B145761) Ring System

The electronic properties of the 1-(isoquinolin-4-yl)-2-naphthaldehyde scaffold can be systematically modulated by introducing substituents onto the isoquinoline ring. The isoquinoline system consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. wikipedia.org Electrophilic substitution reactions typically occur on the benzene ring at positions 5 and 8, while nucleophilic substitutions are favored on the pyridine ring, primarily at position 1. shahucollegelatur.org.inyoutube.com

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), or alkyl groups increase the electron density of the isoquinoline ring system. biosynce.com When placed on the benzene portion, they activate it towards electrophilic aromatic substitution. An EDG on the pyridine ring increases its nucleophilicity.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or carbonyl functionalities decrease the electron density of the ring system. biosynce.com The presence of an EWG on the benzene ring deactivates it towards electrophilic attack but can facilitate nucleophilic aromatic substitution. On the pyridine ring, an EWG makes the ring more susceptible to nucleophilic attack. shahucollegelatur.org.in

The position of the substituent has a significant impact on the molecule's reactivity. For instance, a nitro group at the 5-position makes the pyridine ring the primary site for oxidation, whereas an amino group at the same position directs oxidation to the benzene ring. shahucollegelatur.org.in The electronic nature of these substituents can also influence the rotational barrier around the C-C biaryl axis, potentially affecting the stability of atropisomers.

The table below illustrates the predicted effects of substituents at key positions on the isoquinoline ring.

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| Methoxy (-OCH₃) | C5 or C8 | Electron-Donating | Activates the benzene ring for electrophilic substitution. biosynce.com |

| Nitro (-NO₂) | C5 or C8 | Electron-Withdrawing | Deactivates the benzene ring for electrophilic substitution; may facilitate nucleophilic attack on the pyridine ring. shahucollegelatur.org.inbiosynce.com |

| Amino (-NH₂) | C1 | Electron-Donating | Increases the nucleophilicity of the pyridine ring. biosynce.com |

| Bromo (-Br) | C1 | Electron-Withdrawing | Provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). acs.org |

Introduction of Heteroatoms and Alternative Ring Systems onto the Core Structure

Creating analogues with fundamentally different structural features can be achieved by introducing additional heteroatoms or by appending or replacing existing parts of the scaffold with alternative ring systems. These modifications can dramatically alter the three-dimensional shape, polarity, and hydrogen-bonding capabilities of the molecule.

Synthetic strategies to achieve these modifications often rely on modern cross-coupling reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. numberanalytics.com A halogenated (e.g., bromo- or iodo-) derivative of the this compound scaffold can be coupled with a wide variety of boronic acids or esters. This allows for the introduction of alternative aryl or heteroaryl ring systems. For example, coupling with a pyridineboronic acid would introduce an additional nitrogen heteroatom and a new heterocyclic ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds. It can be used to introduce nitrogen-based heterocycles or substituted amino groups onto an aryl halide precursor of the core structure.

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen or carbon-nitrogen bonds, enabling the introduction of ether linkages or the attachment of nitrogen-containing heterocycles. mdpi.com

Ring-Closing Metathesis (RCM): If appropriate alkene-containing side chains are introduced onto both the isoquinoline and naphthalene rings, RCM can be employed to form a new macrocyclic ring that bridges the two aromatic systems, thereby introducing a new structural constraint.

For example, a synthetic route could start with a bromo-substituted isoquinoline, which is then coupled to a naphthaldehyde boronic ester. The resulting bromo-substituted biaryl aldehyde could then undergo a second cross-coupling reaction to introduce a new heterocyclic ring, as shown in the table below.

| Starting Material | Reaction | Coupling Partner | Resulting Modification |

| 1-(5-Bromo-isoquinolin-4-yl)-2-naphthaldehyde | Suzuki Coupling | Thiophene-2-boronic acid | Introduction of a thiophene (B33073) ring at C5 of the isoquinoline. |

| 1-(Isoquinolin-4-yl)-2-(bromo-naphthaldehyde) | Buchwald-Hartwig Amination | Pyrrolidine | Introduction of a pyrrolidinyl group onto the naphthalene ring. |

| 1-(1-Chloro-isoquinolin-4-yl)-2-naphthaldehyde | Ullmann Condensation | Phenol | Introduction of a phenoxy group at C1 of the isoquinoline. |

Synthesis of Stereoisomers and Enantiomerically Pure this compound Derivatives

Due to hindered rotation around the single bond connecting the isoquinoline and naphthalene rings, this compound and its derivatives can exist as stable atropisomers (a form of axial chirality). The synthesis of stereoisomerically pure forms, particularly single enantiomers, is a significant challenge and a key goal for applications where specific 3D geometry is critical.

Several strategies have been developed for the asymmetric synthesis of atropisomeric biaryls:

Dynamic Kinetic Resolution: This approach can be applied to atropisomeric biaryl aldehydes. nih.gov The aldehyde undergoes a reversible condensation reaction with a chiral auxiliary, such as a derivative of the amino acid proline or (-)-ephedrine, to form diastereomeric intermediates (e.g., oxazolidines or imidazolidines). nih.gov Under conditions of thermodynamic control, the system equilibrates to favor the more stable diastereomer. Crystallization-induced dynamic transformation can allow for the isolation of a single diastereomer in high yield, which can then be hydrolyzed to furnish the enantiomerically enriched biaryl aldehyde. nih.gov

Auxiliary-Controlled Synthesis: A chiral auxiliary can be attached to one of the precursor molecules before the biaryl bond is formed (e.g., via Suzuki coupling). The stereocenter in the auxiliary directs the coupling reaction to favor the formation of one atropisomer over the other. Subsequent cleavage of the auxiliary yields the enantiopure product.

Atroposelective Cyclization: Strategies involving the de novo construction of one of the heterocyclic rings can be performed atroposelectively. For example, a copper-catalyzed cyclization of an appropriately designed oxime precursor has been used to synthesize axially chiral isoquinoline N-oxides with high enantioselectivity. nih.gov

Resolution of Racemates: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers using chiral chromatography (e.g., HPLC with a chiral stationary phase) or by classical resolution involving the formation of diastereomeric salts with a chiral resolving agent.

The successful synthesis of all four pure stereoisomers of related N,C-coupled naphthylisoquinoline alkaloids has been achieved by resolving atropo-diastereomeric acetamide (B32628) precursors, followed by cyclization. nih.gov

| Method | Principle | Key Reagents/Conditions | Outcome |

| Dynamic Kinetic Resolution | Reversible formation of diastereomers with a chiral auxiliary, followed by equilibration to the most stable form. | Chiral diamines (proline-derived), (-)-ephedrine, thermodynamic control (heating). nih.gov | Enantiomerically enriched biaryl aldehyde. nih.gov |

| Atroposelective Cyclization | Stereoselective ring formation to construct the isoquinoline moiety. | Copper catalysts with chiral ligands. nih.gov | Enantiomerically enriched isoquinoline core. nih.gov |

| Resolution of Intermediates | Separation of stable atropo-diastereomeric precursors before a final synthetic step. | Chiral chromatography or classical resolution. nih.gov | Stereochemically pure final products. nih.gov |

Polymer-Supported or Solid-Phase Synthesis Approaches for this compound Analogues

Solid-phase synthesis offers a powerful platform for the efficient, high-throughput preparation of libraries of this compound analogues. youtube.comyoutube.com In this approach, the growing molecule is covalently attached to an insoluble polymer support (resin), allowing for the use of excess reagents to drive reactions to completion. youtube.com Purification is simplified to washing the resin to remove excess reagents and by-products.

A typical solid-phase strategy for this scaffold might involve:

Immobilization: One of the building blocks, either an isoquinoline or a naphthalene derivative, is anchored to the solid support via a suitable linker. For example, a hydroxy-functionalized naphthaldehyde could be attached to a Wang or Rink amide resin.

Biaryl Bond Formation: The key biaryl bond is formed on the solid support. A common method is the Suzuki-Miyaura cross-coupling reaction, where a resin-bound aryl halide is reacted with a solution-phase arylboronic acid (or vice versa) in the presence of a palladium catalyst. nih.govnih.gov Stille coupling is another viable alternative. acs.org

Derivatization: With the core scaffold assembled on the resin, further modifications can be performed. For instance, the aldehyde group can be derivatized through reductive amination. nih.gov If the other ring system contains reactive handles (e.g., halogens, protected amines), these can also be functionalized in a stepwise manner.

Cleavage: Once the desired analogue is fully assembled, it is cleaved from the solid support, typically under acidic conditions (e.g., using trifluoroacetic acid), to yield the final purified product.

This methodology is particularly amenable to creating combinatorial libraries where diverse building blocks are used at each step to generate a large number of unique structures for screening purposes. nih.govnih.gov

| Step | Description | Example Reaction | Reference |

| 1. Anchoring | Covalent attachment of a building block to a solid support resin. | Esterification of 4-formyl-3-hydroxy-2-naphthoic acid to Wang resin. | |

| 2. Core Assembly | Formation of the key biaryl bond on the solid phase. | Intramolecular or intermolecular Suzuki-Miyaura cross-coupling. | nih.govacs.org |

| 3. On-Resin Derivatization | Modification of functional groups on the resin-bound scaffold. | Reductive amination of the aldehyde; acylation of an amine. | nih.govnih.gov |

| 4. Cleavage | Release of the final compound from the resin. | Treatment with trifluoroacetic acid (TFA). | nih.gov |

Exploratory Applications in Materials Science and Catalysis Non Biological, Non Clinical

1-(Isoquinolin-4-yl)-2-naphthaldehyde as a Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers

While direct reports on the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers are not extensively documented, the inherent characteristics of the molecule suggest its significant potential as a versatile ligand. The isoquinoline (B145761) nitrogen atom and the aldehyde oxygen atom can act as coordination sites for metal ions, facilitating the formation of extended network structures. nih.govclarku.edunii.ac.jp The synthesis of coordination polymers often involves the reaction of metal salts with organic linkers containing suitable donor atoms. sysrevpharm.orgnih.govyoutube.com For instance, isoquinoline itself has been shown to form coordination complexes with transition metals like cobalt(II) and nickel(II). clarku.edu

Furthermore, the functionalization of organic linkers is a common strategy to impart specific properties to MOFs, such as luminescence or catalytic activity. nii.ac.jp The presence of the aldehyde group in this compound offers a reactive handle for post-synthetic modification, allowing for the introduction of other functional groups into the framework. This approach could be used to tailor the pore environment and enhance the material's performance in applications like gas storage, separation, and catalysis. The extended π-system of the naphthalene (B1677914) and isoquinoline rings can also contribute to the stability and electronic properties of the resulting framework.

Integration into Supramolecular Assemblies and Self-Assembled Systems

The planar and aromatic nature of the isoquinoline and naphthalene rings in this compound makes it an excellent candidate for constructing supramolecular assemblies through non-covalent interactions, particularly π-π stacking. nih.govnih.gov These interactions are crucial in guiding the self-assembly of molecules to form well-ordered nanostructures. nih.gov The propensity of pyrene, a related polycyclic aromatic hydrocarbon, to self-aggregate via π-stacking is well-documented and can be modulated by the presence of functional groups. nih.gov

Application as Fluorescent Probes and Chemosensors (excluding biological sensing in humans)

Schiff bases derived from this compound are promising candidates for the development of fluorescent probes and chemosensors for the detection of metal ions. rsc.orgrsc.orgpdeaamcollege.edu.inresearchgate.net The formation of a Schiff base by reacting the aldehyde with a suitable amine introduces an imine (-C=N-) group, which, in conjunction with the isoquinoline nitrogen and other potential donor atoms, can act as a selective binding site for metal ions. rsc.orgpdeaamcollege.edu.in The coordination of a metal ion to the Schiff base ligand can lead to significant changes in its photophysical properties, such as fluorescence quenching or enhancement, providing a detectable signal. nih.govmdpi.com

Numerous studies have demonstrated the use of Schiff bases derived from naphthaldehyde and containing heterocyclic moieties like quinoline (B57606) for the selective detection of various metal ions, including Al³⁺, Cu²⁺, Ni²⁺, and Zn²⁺. mdpi.comresearchgate.netrsc.orgejournal.by The sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). rsc.org The choice of the amine component in the Schiff base synthesis allows for the fine-tuning of the sensor's selectivity and sensitivity towards a specific metal ion.

| Analyte | Sensing Mechanism | Observed Change | Reference |

| Metal Ions | Fluorescence Quenching/Enhancement, Colorimetric Change | Varies with metal and ligand | nih.govmdpi.com |

| Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence turn-on | mdpi.comejournal.by |

| Cu²⁺, Ni²⁺ | Fluorescence Quenching | Decrease in fluorescence intensity | researchgate.net |

| Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence enhancement | rsc.org |

These sensors can be utilized for the detection of metal ion contamination in environmental samples, such as drinking water. nih.gov

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The rigid and sterically defined structure of the isoquinoline-naphthalene framework makes derivatives of this compound attractive candidates for use as chiral auxiliaries or ligands in asymmetric catalysis. rsc.orgresearchgate.netnih.govrsc.orgyoutube.comyoutube.com The reduction of the aldehyde group to a hydroxyl group would yield a chiral alcohol, 1-(isoquinolin-4-yl)-2-naphthalenemethanol. This chiral alcohol, or its derivatives, can act as a ligand for a metal catalyst, creating a chiral environment around the metal center and enabling enantioselective transformations.

For instance, chiral tridentate oxovanadium(IV) complexes derived from salicylaldehydes and amino acids have been successfully used as catalysts for the enantioselective oxidative coupling of 2-naphthols. nih.gov Similarly, chiral ligands based on imidazolidin-4-one (B167674) derivatives have been employed in copper(II)-catalyzed asymmetric Henry reactions. nii.ac.jp Asymmetric transfer hydrogenation of ketones is another area where chiral ligands, often in complex with ruthenium, have shown high efficacy and enantioselectivity. rsc.orgresearchgate.netrsc.org The specific stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand.

Photophysical Properties and Potential in Optoelectronic Materials

Compounds incorporating both isoquinoline and naphthalene moieties are expected to exhibit interesting photophysical properties due to the extended π-conjugated system. nih.gov The combination of these two aromatic systems can lead to intramolecular charge transfer (ICT) characteristics, which are desirable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The photoluminescence properties of such compounds are influenced by the nature and position of substituents on the aromatic rings. Quinoline-based polymers, for example, have been investigated as electron-accepting and transporting materials in optoelectronic applications. nih.gov The introduction of a naphthaldehyde group could further modulate the electronic properties and lead to materials with tunable emission colors and improved device performance. The study of the absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes of this compound and its derivatives is crucial for evaluating their potential in this field.

Use as a Building Block in Novel Polymer Architectures

The bifunctional nature of this compound, possessing a reactive aldehyde group, makes it a potential monomer for the synthesis of novel polymer architectures. researchgate.netgdckulgam.edu.inresearchgate.netresearchgate.netbibliomed.orgd-nb.infomelscience.comnih.gov Polycondensation reactions are a common method for polymer synthesis, where monomers with two or more reactive functional groups react to form a polymer chain. gdckulgam.edu.inmelscience.com

For instance, polyimines can be synthesized through the condensation reaction of a dialdehyde (B1249045) with a diamine. researchgate.net If this compound were to be functionalized with a second reactive group, such as another aldehyde or an amine, it could be used as a monomer in such polycondensation reactions. The resulting polymers would incorporate the rigid and planar isoquinoline-naphthalene unit into the polymer backbone, which could impart high thermal stability and interesting optical and electronic properties to the material. researchgate.netbibliomed.org Polyamides, another important class of polymers, can be synthesized from the reaction of diols and diamines, and the incorporation of aromatic units can enhance their properties. nih.gov

Emerging Research Directions and Future Prospects for 1 Isoquinolin 4 Yl 2 Naphthaldehyde

Development of Novel and Highly Efficient Synthetic Routes for the Compound and its Derivatives

The synthesis of 1-(Isoquinolin-4-yl)-2-naphthaldehyde would likely involve a cross-coupling reaction to form the key carbon-carbon bond between the isoquinoline (B145761) and naphthalene (B1677914) rings. A plausible approach would be the Suzuki or Stille coupling of a 4-halo-isoquinoline with a (2-formylnaphthalen-1-yl)boronic acid or stannane (B1208499) derivative. Alternatively, a Negishi coupling using an organozinc reagent could be employed. The development of an efficient route would focus on optimizing reaction conditions such as the catalyst system (e.g., palladium or nickel complexes), ligands, base, and solvent to maximize yield and purity.

Derivatives could be synthesized by modifying either the isoquinoline or the naphthaldehyde moiety prior to the coupling reaction or by post-synthesis functionalization of the parent compound. For instance, substituents could be introduced onto the isoquinoline ring to modulate the electronic properties or steric hindrance of the final molecule.

Table 1: Potential Synthetic Strategies for this compound

| Coupling Reaction | Isoquinoline Reactant | Naphthalene Reactant | Typical Catalyst |

| Suzuki Coupling | 4-Bromo-isoquinoline | (2-Formylnaphthalen-1-yl)boronic acid | Pd(PPh₃)₄ |

| Stille Coupling | 4-Stannyl-isoquinoline | 1-Bromo-2-naphthaldehyde | PdCl₂(PPh₃)₂ |

| Negishi Coupling | 4-Iodo-isoquinoline | (2-Formylnaphthalen-1-yl)zinc chloride | Pd(dba)₂ / SPhos |

Advanced Mechanistic Insights and Precision Reaction Control

A thorough investigation into the reaction mechanism would be crucial for optimizing the synthesis of this compound. This would involve studying the kinetics of the reaction to determine the rate-determining step and the influence of reactant concentrations and temperature. researchgate.net Isotopic labeling studies could be employed to trace the pathways of specific atoms throughout the reaction. researchgate.net

Expansion of Computational Modeling Applications for Predictive Chemistry

Computational modeling, particularly using Density Functional Theory (DFT), would be a powerful tool in predicting the properties and reactivity of this compound. researchgate.net DFT calculations could be used to:

Predict Molecular Geometry: Determine the most stable three-dimensional structure of the molecule, including the dihedral angle between the isoquinoline and naphthalene rings.

Analyze Electronic Properties: Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict its electronic behavior and potential for use in organic electronics.

Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of the synthesized compound. researchgate.net

Model Reaction Pathways: Investigate the energy barriers of different potential synthetic routes to identify the most favorable reaction conditions.

Exploration of New Material Science Applications and Functional Materials

The planar aromatic structures of the isoquinoline and naphthalene moieties suggest that this compound could have interesting properties for material science. Its extended π-conjugated system could lead to applications in:

Organic Light-Emitting Diodes (OLEDs): The compound could potentially serve as an emissive layer or a host material in OLED devices.

Organic Field-Effect Transistors (OFETs): Its aromatic nature might allow for efficient charge transport, making it a candidate for the active layer in OFETs.

Fluorescent Probes: The inherent fluorescence of the naphthalene and isoquinoline rings could be modulated by the presence of the aldehyde group, potentially leading to the development of sensors for specific analytes.

Design of Highly Selective Probes and Catalysts with Tailored Properties

The aldehyde functional group in this compound offers a reactive site for further chemical modifications, enabling the design of specialized probes and catalysts.

Selective Probes: The aldehyde could be functionalized with specific recognition units to create chemosensors for metal ions or biologically relevant molecules. The binding event could trigger a change in the fluorescence or color of the compound.

Asymmetric Catalysis: The isoquinoline nitrogen and the naphthaldehyde oxygen could act as coordination sites for a metal center. By introducing chiral elements into the molecule, it could be developed into a ligand for asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.